Trideca-4,7,10-trien-1-ol

Description

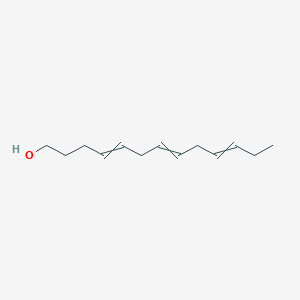

Structure

3D Structure

Properties

CAS No. |

111285-96-2 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

trideca-4,7,10-trien-1-ol |

InChI |

InChI=1S/C13H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h3-4,6-7,9-10,14H,2,5,8,11-13H2,1H3 |

InChI Key |

OOZUGWJCHLCFLU-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCC=CCC=CCCCO |

Origin of Product |

United States |

Contextual Significance in Organic Chemistry and Natural Products Research

The primary significance of Trideca-4,7,10-trien-1-ol lies in its role as a crucial natural product and a key synthetic intermediate. Its acetate (B1210297) ester, specifically the (4E,7Z,10Z) isomer, is a major component of the sex pheromone of the potato tuber moth (Phthorimaea operculella), a significant agricultural pest. nih.govfrontiersin.orgresearchgate.net The alcohol itself has been detected in the glands of the female moth, suggesting it is a direct biosynthetic precursor to the active pheromone component. google.com While the alcohol does not elicit a strong behavioral response in male moths compared to its acetate derivative, its presence is fundamental to the biosynthesis of the pheromone. google.com

In organic chemistry, the synthesis of this compound and its various stereoisomers presents a considerable challenge due to the need for precise control over the geometry of its three double bonds. This has made it a target for the development and application of novel stereoselective synthetic methodologies. The synthesis of this molecule and its analogues serves as a benchmark for assessing the efficiency and stereoselectivity of new chemical reactions.

Nomenclature and Fundamental Structural Features of Trideca 4,7,10 Trien 1 Ol

The systematic IUPAC name for this compound is Trideca-4,7,10-trien-1-ol. Its structure consists of a thirteen-carbon aliphatic chain containing three double bonds at positions 4, 7, and 10, and a primary alcohol functional group at the C-1 position. The presence of three double bonds means that the compound can exist as multiple geometric isomers (stereoisomers). The most biologically significant isomer is (4E,7Z,10Z)-trideca-4,7,10-trien-1-ol, which is the direct precursor to the pheromone component PTM2. researchgate.netfrontiersin.org

Below are the key structural features and properties of this compound.

| Property | Value |

| Molecular Formula | C₁₃H₂₂O |

| Molecular Weight | 194.32 g/mol |

| IUPAC Name | This compound |

| Key Functional Groups | Primary Alcohol (-OH), Alkene (C=C) |

| Number of Stereoisomers | 8 (2³ for the three double bonds) |

Historical Development of Academic Research on Trideca 4,7,10 Trien 1 Ol and Its Analogues

Identification of this compound Acetate as a Pheromonal Component in Biological Systems

One of the most well-documented examples of a this compound derivative acting as a pheromone is its acetate form in the potato tuber moth, Phthorimaea operculella.

Role in Insect Chemical Communication Systems, exemplified by Phthorimaea operculella

The female-produced sex pheromone of the potato tuber moth, Phthorimaea operculella, is a blend of two key components: (4E,7Z)-tridecadien-1-ol acetate (PTM1) and (4E,7Z,10Z)-tridecatrien-1-ol acetate (PTM2). researchgate.netnih.gov These compounds are crucial for attracting male moths, a critical step in the mating process. ekb.eg The specific ratio of these two components is vital for eliciting the appropriate behavioral response in males. Research has shown that different blend ratios can significantly impact the number of male moths captured in pheromone traps. nzpps.org For instance, studies have compared the efficacy of 1:1, 1:1.5, and 1:4 blends of PTM1 and PTM2, with the 1:1 and 1:1.5 blends generally proving more effective at attracting males. nzpps.orgbioline.org.br The antennae of male moths possess specialized pheromone receptors that detect these specific chemical cues, initiating a concentration-dependent response. nih.govresearchgate.net

Table 1: Pheromone Components of Phthorimaea operculella

| Component | Chemical Name | Abbreviation |

|---|---|---|

| 1 | (4E,7Z)-tridecadien-1-ol acetate | PTM1 |

Ecological Implications of Pheromone Biosynthesis and Action

The production and perception of these pheromones have significant ecological consequences for Phthorimaea operculella. The specificity of the pheromone blend helps to ensure reproductive isolation, as it primarily attracts males of the same species. ekb.eg This species-specific communication is a cornerstone of its reproductive strategy.

Furthermore, environmental factors can influence pheromone biosynthesis and, consequently, mating success. uliege.be As insects are ectothermic, changes in temperature can alter enzymatic activities involved in producing these pheromonal compounds. uliege.be This can lead to variations in the ratio of PTM1 and PTM2, potentially affecting the efficacy of the chemical signal. uliege.be The use of these sex pheromones in integrated pest management (IPM) programs, such as for monitoring populations and mass trapping, highlights their ecological importance. ekb.eguni-plovdiv.bg By deploying synthetic versions of these pheromones, it is possible to disrupt the natural mating patterns of the potato tuber moth, offering an environmentally safer alternative to conventional pesticides. nih.govekb.eg

Investigation of Biosynthetic Pathways and Natural Precursors to this compound Analogues

The biosynthesis of insect pheromones, including this compound analogues, is a complex process involving a series of enzymatic reactions. While the specific pathways for P. operculella are a subject of ongoing research, general principles of moth pheromone biosynthesis provide a framework for understanding their origin.

Moth sex pheromones are typically derived from fatty acid metabolism. researchgate.net The carbon chains of fatty acids are modified by a suite of enzymes, including desaturases and reductases, to produce the specific structures of the pheromone components. uliege.be The diversity in moth pheromones arises from the differential action of these enzymes on common precursors. uliege.be Some insects are known to sequester compounds from their host plants and use them as precursors for pheromone synthesis. plantprotection.pl For many moth species, the biosynthesis begins with common fatty acids, which then undergo chain-shortening or elongation, desaturation to introduce double bonds at specific positions and configurations, and finally reduction and acetylation to form the final acetate pheromones. researchgate.net The intricate control of these enzymatic steps is what allows for the production of highly specific pheromone blends.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (4E,7Z)-tridecadien-1-ol acetate |

| (4E,7Z,10Z)-tridecatrien-1-ol acetate |

Advanced Chromatographic Separation Techniques for Polyunsaturated Alcohols

The isolation of polyunsaturated alcohols like this compound from complex natural or synthetic mixtures necessitates the use of advanced chromatographic techniques. These methods separate compounds based on their physical and chemical properties.

High-performance liquid chromatography (HPLC) is a cornerstone technique, often employing silica (B1680970) gel columns. The separation can be optimized by adjusting the mobile phase, which typically consists of a mixture of solvents like hexane (B92381) and ethyl acetate. scispace.com For instance, a gradient of these solvents can effectively separate fatty acids and alcohols based on their polarity. scispace.com Specifically, for polyunsaturated compounds, argentation chromatography (Ag-TLC or Ag-HPLC), where the stationary phase is impregnated with silver ions, is particularly powerful. scispace.com The silver ions interact with the π-electrons of the double bonds, allowing for separation based on the number and geometry of these bonds. scispace.com

Gas chromatography (GC) is another vital tool, especially for volatile compounds like alcohols. A novel approach utilizing a water stationary phase has shown high selectivity for separating unsaturated analytes. scholaris.ca This method has demonstrated superior separation of unsaturated and saturated alcohol pairs compared to conventional non-polar columns. scholaris.ca The retention time on a water phase column is significantly influenced by the degree of unsaturation, with triple bonds being retained more strongly than double bonds. scholaris.ca

Furthermore, solid-phase extraction (SPE) is often used as a preliminary purification step. After a process like saponification to free fatty acids and alcohols from esters, an SPE column can be used to separate these two classes of compounds from each other. nih.gov For example, fatty alcohols can be eluted with a chloroform/isopropanol mixture, while fatty acids are subsequently eluted with a diethyl ether/acetic acid mixture. nih.gov For sensitive compounds that may degrade at higher temperatures, chromatographic separations can be performed at reduced temperatures, albeit sometimes with a trade-off in chromatographic performance to ensure the integrity of the isolated compound. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the compound.

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. For an alcohol like this compound, characteristic signals are expected. The protons on the carbon bearing the hydroxyl group (–CH₂OH) typically appear in the range of 3.4 to 4.5 δ. openstax.org The proton of the hydroxyl group itself (–OH) can appear over a broad range, often between 3 and 8 δ, and its signal may be broadened due to hydrogen bonding. openstax.org

The olefinic protons (–CH=CH–) of the three double bonds in this compound would resonate in the downfield region, typically between 5.0 and 6.5 δ. The specific chemical shifts and coupling constants (J-values) between these protons are crucial for determining the cis or trans (Z or E) geometry of the double bonds. nih.gov Methylene (B1212753) protons (–CH₂–) adjacent to the double bonds or the alcohol group will show characteristic multiplets due to spin-spin coupling with neighboring protons.

| Proton Type | Typical Chemical Shift (δ, ppm) |

| -CH=CH- | 5.0 - 6.5 |

| -CH₂OH | 3.4 - 4.5 openstax.org |

| -OH | 3.0 - 8.0 openstax.org |

| -CH₂- (allylic) | ~2.0 - 2.8 |

| -CH₂- (aliphatic) | ~1.2 - 1.6 |

| -CH₃ | ~0.9 |

This table provides generalized expected chemical shift ranges for the proton types in this compound.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbon atom bonded to the electron-withdrawing hydroxyl group is deshielded and typically absorbs in the range of 50 to 80 δ. openstax.org The sp² hybridized carbons of the double bonds (C=C) will have signals in the downfield region, generally between 120 and 140 δ. The remaining sp³ hybridized carbons of the alkyl chain will appear in the upfield region of the spectrum.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| C=C | 120 - 140 |

| C-OH | 50 - 80 openstax.org |

| -CH₂- (allylic) | ~20 - 40 |

| -CH₂- (aliphatic) | ~20 - 40 |

| -CH₃ | ~14 |

This table provides generalized expected chemical shift ranges for the carbon types in this compound.

Two-dimensional (2D) NMR experiments are powerful for establishing the complete structure and stereochemistry of complex molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons and thus tracing the connectivity of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, enabling the assignment of specific protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different fragments of the molecule and confirming the positions of the double bonds and the hydroxyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is crucial for determining stereochemistry. It identifies protons that are close in space, even if they are not directly bonded. For this compound, NOESY can help establish the cis or trans geometry of the double bonds by observing through-space interactions between olefinic and allylic protons.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

For an alcohol like this compound, the molecular ion peak (M⁺) may be weak or even absent due to the rapid fragmentation of alcohols. ntu.edu.sglibretexts.org Two primary fragmentation pathways are common for alcohols:

α-cleavage : This involves the cleavage of a C-C bond adjacent to the hydroxyl group, resulting in a resonance-stabilized cation. ntu.edu.sglibretexts.org For a primary alcohol like this compound, this would lead to a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment. whitman.edu

Dehydration : This involves the loss of a water molecule (18 amu), leading to a peak at M-18. ntu.edu.sglibretexts.org The resulting fragment is an alkene radical cation.

The analysis of the fragmentation pattern provides valuable clues about the structure of the molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.

| Ion | m/z | Description |

| [M]⁺ | 194.167 | Molecular Ion |

| [M-H₂O]⁺ | 176.156 | Loss of water (Dehydration) ntu.edu.sglibretexts.org |

| [CH₂OH]⁺ | 31.018 | α-cleavage whitman.edu |

This table shows the expected m/z values for the molecular ion and key fragments of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl and alkene functional groups.

O-H Stretch : A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration in an alcohol. openstax.orglibretexts.org The broadness is due to hydrogen bonding.

C-O Stretch : A strong absorption in the 1050-1260 cm⁻¹ region corresponds to the C-O stretching vibration. openstax.orglibretexts.org

=C-H Stretch : The stretching vibration of hydrogens attached to the sp² carbons of the double bonds typically appears at wavenumbers just above 3000 cm⁻¹ (around 3000-3100 cm⁻¹). vscht.cz

C=C Stretch : The carbon-carbon double bond stretching vibrations will give rise to one or more medium to weak bands in the 1600-1680 cm⁻¹ region. libretexts.org

=C-H Bend : Out-of-plane bending vibrations for the hydrogens on the double bonds occur in the 650-1000 cm⁻¹ region and can provide information about the substitution pattern of the alkenes.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Alcohol (-OH) | O-H Stretch (broad) | 3200 - 3600 openstax.orglibretexts.org |

| Alcohol (-C-O) | C-O Stretch | 1050 - 1260 openstax.orglibretexts.org |

| Alkene (=C-H) | =C-H Stretch | 3000 - 3100 vscht.cz |

| Alkene (C=C) | C=C Stretch | 1600 - 1680 libretexts.org |

This table summarizes the expected characteristic IR absorption bands for the functional groups in this compound.

Complementary Spectroscopic Methods in Structural Characterization

The definitive structural elucidation of this compound, a polyunsaturated alcohol, relies on a synergistic application of various spectroscopic techniques. While primary methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide the fundamental framework of the molecule's connectivity and mass, complementary methods are crucial for confirming the initial assignments, establishing the stereochemistry of the double bonds, and providing a comprehensive structural picture. These techniques, when used in conjunction, offer a powerful arsenal (B13267) for the unambiguous characterization of complex organic molecules.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in determining the elemental composition of this compound. Unlike low-resolution MS, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision. This accuracy allows for the calculation of a unique elemental formula. For this compound, with a molecular formula of C13H22O, the expected high-resolution mass would be calculated and compared against the experimental value to confirm the molecular formula with a high degree of confidence. For instance, the molecular formula of a related lipid, C13H22O4, was established by HRESIMS (m/z 265.1420 [M + Na]+), implying three degrees of unsaturation. researchgate.net

Infrared (IR) Spectroscopy is instrumental in identifying the functional groups present in this compound. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the O-H stretching vibration of the alcohol group. The C-O stretching vibration would appear in the 1050-1150 cm⁻¹ region. The C=C stretching vibrations of the alkene groups would be observed around 1640-1680 cm⁻¹, and the vinylic C-H stretching absorptions would be seen above 3000 cm⁻¹. The out-of-plane C-H bending vibrations (wagging) in the 700-1000 cm⁻¹ region can provide information about the substitution pattern and stereochemistry (cis or trans) of the double bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy is particularly useful for characterizing conjugated π-systems. In the case of this compound, the three double bonds are not conjugated, as they are separated by methylene groups. Therefore, a significant absorption in the UV-Vis spectrum typical for conjugated systems (usually above 200 nm) would not be expected. This lack of a strong UV absorption can itself be a piece of evidence supporting the non-conjugated nature of the triene system.

Two-Dimensional (2D) NMR Spectroscopy is arguably the most powerful set of complementary techniques for the complete structural elucidation of complex organic molecules like this compound. While 1D ¹H and ¹³C NMR provide initial information about the different types of protons and carbons, 2D NMR experiments reveal the connectivity between them.

COSY (Correlation Spectroscopy): This experiment establishes the ¹H-¹H coupling correlations, allowing for the tracing of the carbon chain. For this compound, COSY would show correlations between adjacent protons, for example, between the protons of the ethyl group (H-12 and H-13), the protons on the carbon bearing the hydroxyl group (H-1) and its neighbor (H-2), and along the polyunsaturated chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate each proton with the carbon to which it is directly attached. This is essential for assigning the chemical shifts of the carbon atoms based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are vital for determining the stereochemistry of the double bonds (E/Z or trans/cis). They show correlations between protons that are close in space, regardless of whether they are coupled through bonds. For a double bond, a strong NOE between the two vinylic protons would indicate a cis (Z) configuration, while a weak or absent NOE would suggest a trans (E) configuration. The relative configuration of stereocenters can also be deduced from NOESY correlations. researchgate.net

The combination of these spectroscopic methods provides a robust and detailed characterization of this compound. The data from each technique cross-validates the information obtained from the others, leading to an unambiguous structural assignment.

Table of Spectroscopic Data Interpretation for this compound

| Spectroscopic Technique | Information Provided | Expected Observations for this compound |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass and elemental composition. | Measurement of the exact m/z of the molecular ion to confirm the formula C13H22O. |

| Electron Ionization Mass Spectrometry (EI-MS) | Fragmentation pattern for structural clues. | Characteristic fragments resulting from cleavage at allylic positions and near the hydroxyl group. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Broad O-H stretch (~3300 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹), C=C stretch (~1650 cm⁻¹), and vinylic C-H stretch (>3000 cm⁻¹). |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Detection of conjugated systems. | No significant absorption in the typical UV range, indicating non-conjugated double bonds. |

| COSY (2D NMR) | ¹H-¹H bond connectivity. | Correlations between adjacent protons along the entire carbon chain. |

| HSQC/HMQC (2D NMR) | Direct ¹H-¹³C correlations. | Assignment of carbon signals based on attached proton signals. |

| HMBC (2D NMR) | Long-range ¹H-¹³C correlations (2-3 bonds). | Confirmation of the positions of double bonds and the overall carbon framework. |

| NOESY/ROESY (2D NMR) | Through-space proton-proton correlations. | Determination of the stereochemistry (E/Z) of the three double bonds. |

Stereoselective Total Synthesis of Trideca 4,7,10 Trien 1 Ol and Its Functional Derivatives

Retrosynthetic Approaches to the Trideca-4,7,10-trienol Scaffold

Retrosynthetic analysis is a problem-solving technique that deconstructs the target molecule into a series of simpler precursor structures. For the Trideca-4,7,10-trienol scaffold, the primary disconnections are made at the alkene double bonds, suggesting several convergent synthetic routes.

A common approach involves disconnecting the molecule into two or three key fragments. For instance, a C-C bond disconnection across one of the double bonds might suggest a Wittig-type reaction, leading back to an aldehyde and a phosphonium (B103445) ylide. Alternatively, disconnection could reveal a precursor alkyne, which can be stereoselectively reduced to either a (Z)- or (E)-alkene. Cross-coupling reactions offer another powerful retrosynthetic pathway, where the triene is disconnected into vinyl or aryl halides and organometallic reagents.

A plausible retrosynthetic strategy could involve:

Disconnection 1 (Wittig/HWE Olefination): Cleavage of the C10-C11 double bond suggests an aldehyde fragment and a C6 phosphonium ylide or phosphonate (B1237965) ester.

Disconnection 2 (Alkyne Precursor): The C7-C8 double bond could be traced back to a corresponding alkyne, which would be formed by coupling two smaller fragments.

Disconnection 3 (Cross-Coupling): The C4-C5 bond could be formed via a cross-coupling reaction, such as a Sonogashira or Suzuki coupling, linking a vinyl halide with a terminal alkyne or a vinyl boronic acid, respectively.

This approach allows for the modular construction of the carbon skeleton, with each double bond's geometry being installed in a controlled, stepwise manner.

Strategies for Controlled Introduction and Configuration of Alkene Double Bonds

The cornerstone of any synthesis of Trideca-4,7,10-trien-1-ol is the set of methods used to introduce the three double bonds with specific (E) or (Z) configurations.

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental tools for alkene synthesis from carbonyl compounds. wikipedia.orgwikipedia.org The stereochemical outcome of these reactions is highly dependent on the structure of the phosphorus reagent and the reaction conditions.

Wittig Reaction: This reaction uses a phosphonium ylide to convert an aldehyde or ketone into an alkene. wikipedia.org The stereoselectivity is influenced by the stability of the ylide.

Non-stabilized Ylides (where the R group on the ylide is an alkyl group) typically react under kinetic control to form a cis-oxaphosphetane intermediate, which decomposes to yield the (Z)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org

Stabilized Ylides (where the R group is an electron-withdrawing group like an ester or ketone) are more stable and react under thermodynamic control, favoring the formation of the more stable (E)-alkene . organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: This modification uses a phosphonate carbanion, which is more nucleophilic than a typical Wittig ylide. wikipedia.org The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene . wikipedia.orgalfa-chemistry.com The water-soluble phosphate (B84403) byproduct is also more easily removed than the triphenylphosphine (B44618) oxide generated in a standard Wittig reaction, simplifying purification. alfa-chemistry.com

In a synthesis of a related pheromone, (4E,6Z,10Z)-hexadeca-4,6,10-trien-1-ol, the 10Z-double bond was successfully formed using a Wittig reaction between 4-hydroxybutanal and n-hexyltriphenylphosphonium bromide. rsc.orgresearchgate.net

| Reaction | Phosphorus Reagent | Typical Product Stereochemistry | Key Features |

|---|---|---|---|

| Wittig Reaction (Non-stabilized) | Phosphonium Ylide (R=alkyl) | (Z)-Alkene | Kinetic control, salt-free conditions enhance Z-selectivity. wikipedia.org |

| Wittig Reaction (Stabilized) | Phosphonium Ylide (R=EWG) | (E)-Alkene | Thermodynamic control, reversible intermediate formation. organic-chemistry.org |

| Horner-Wadsworth-Emmons (HWE) | Phosphonate Carbanion | (E)-Alkene | High (E)-selectivity, water-soluble byproduct. wikipedia.orgalfa-chemistry.com |

The partial reduction of an internal alkyne is a powerful and widely used strategy for the stereoselective synthesis of disubstituted alkenes. The choice of reducing agent directly dictates whether the (Z) or (E) isomer is formed.

Lindlar Catalysis for (Z)-Alkenes: The Lindlar catalyst consists of palladium deposited on calcium carbonate and "poisoned" with lead acetate (B1210297) and quinoline. byjus.comthieme-connect.de This deactivation prevents the complete reduction of the alkyne to an alkane. byjus.com Hydrogenation in the presence of a Lindlar catalyst occurs via syn-addition of two hydrogen atoms to the same face of the alkyne, resulting exclusively in the (Z)-alkene (cis-alkene). byjus.comlibretexts.org

Metal-Ammonia Reductions for (E)-Alkenes: The reduction of alkynes using sodium or lithium metal dissolved in liquid ammonia (B1221849) at low temperatures produces (E)-alkenes (trans-alkenes). masterorganicchemistry.comjove.com The reaction proceeds via a radical anion intermediate, which is protonated by ammonia. khanacademy.org A second electron transfer and protonation follows. The intermediate vinylic radical preferentially adopts the more stable trans configuration to minimize steric repulsion, leading to the formation of the (E)-alkene. masterorganicchemistry.comkhanacademy.org

| Method | Reagents | Mechanism | Product Stereochemistry |

|---|---|---|---|

| Lindlar Hydrogenation | H₂, Pd/CaCO₃, Pb(OAc)₂, Quinoline | Catalytic syn-addition of H₂ | (Z)-Alkene |

| Dissolving Metal Reduction | Na or Li, liquid NH₃ | Stepwise electron and proton transfer (anti-addition) | (E)-Alkene |

Palladium- and copper-catalyzed cross-coupling reactions are indispensable for constructing the carbon framework of polyenes by forming C-C bonds between sp² and sp-hybridized carbons. acs.org

Sonogashira Coupling: This reaction couples a terminal alkyne with a vinyl or aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org It is exceptionally useful for creating conjugated enyne systems, which are key intermediates in polyene synthesis. rsc.orglibretexts.org For example, a vinyl iodide can be coupled with a terminal alkyne fragment, with the resulting enyne being subsequently reduced stereoselectively to form a conjugated diene system. The synthesis of the cocoa pod borer moth pheromone utilized a Sonogashira coupling to form the (E,Z)- or (E,E)-conjugated double bond system from an enyne precursor. rsc.orgresearchgate.net

Organocopper Reagents (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are soft nucleophiles that are highly effective for coupling with vinyl halides. masterorganicchemistry.comlibretexts.org This reaction proceeds with retention of configuration of the double bond, making it a reliable method for constructing specific alkene geometries within a larger molecule. libretexts.org They can also perform conjugate additions to α,β-unsaturated carbonyl systems. wikipedia.org

Functional Group Interconversions and Strategic Protecting Group Chemistry in Synthesis

In a multi-step synthesis of a polyfunctional molecule like this compound, the strategic use of protecting groups is essential. wikipedia.org The terminal hydroxyl group is nucleophilic and moderately acidic, making it incompatible with many of the reagents used to construct the carbon skeleton, such as strong bases (used for Wittig reactions) and organometallic reagents (Grignards, organolithiums, or cuprates). lumenlearning.com

To prevent unwanted side reactions, the alcohol is temporarily "masked" with a protecting group at an early stage of the synthesis. wikipedia.org This group must be stable to the conditions of the subsequent reaction steps and must be removable selectively under mild conditions at a later stage (deprotection) to reveal the original alcohol. lumenlearning.com

Common protecting groups for alcohols include:

Silyl (B83357) Ethers: Tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers are widely used. They are installed using the corresponding silyl chloride (e.g., TBSCl) and a base like imidazole. They are robust to most non-acidic conditions and are typically removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com

Acetals: The tetrahydropyranyl (THP) group is another common choice. It is formed by reacting the alcohol with dihydropyran (DHP) under acidic conditions. THP ethers are stable to basic, organometallic, and redox reagents but are readily cleaved under mild aqueous acid conditions. masterorganicchemistry.comuwindsor.ca

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |

|---|---|---|---|---|

| tert-Butyldimethylsilyl Ether | OTBS | TBSCl, Imidazole, DMF | TBAF, THF or H⁺ (acid) | Stable to base, mild acid, organometallics. |

| Tetrahydropyranyl Ether | OTHP | DHP, p-TsOH (cat.) | Aqueous Acid (e.g., HCl, AcOH) | Stable to base, organometallics, redox agents. |

| Benzyl Ether | OBn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Very robust; stable to acid, base, many redox agents. |

Multi-Component Coupling and Sequential Reaction Design

The synthesis of polyenes can be streamlined by designing sequential (or tandem) reactions. For example, a Sonogashira coupling to form an enyne followed immediately by a partial hydrogenation in the same pot (or in a subsequent step without extensive purification) is a powerful sequence for building a stereodefined diene unit. rsc.orgrsc.org

More advanced strategies involve the iterative cross-coupling of bifunctional building blocks. acs.orgnih.gov In this approach, simple building blocks containing, for example, a boronic ester at one end and a halide at the other, can be sequentially coupled to build up the polyene chain one unit at a time. nih.gov This modular approach offers remarkable flexibility and efficiency for constructing complex polyene natural products. acs.orgnih.gov

Comparative Analysis of Synthetic Efficiencies and Stereoselectivities across Different Pathways

The stereoselective synthesis of polyunsaturated long-chain alcohols, such as this compound, presents a significant challenge in organic chemistry. The precise control over the geometry of the double bonds is crucial, as different stereoisomers can exhibit vastly different biological activities. Several synthetic strategies have been developed for the construction of such molecules, each with its own set of advantages and limitations regarding efficiency and stereoselectivity. This analysis will compare potential synthetic pathways to this compound, drawing upon established methodologies for the synthesis of structurally related polyene compounds.

Below is a comparative analysis of plausible synthetic strategies for this compound, based on methodologies reported for analogous polyunsaturated alcohols.

Pathway A: Wittig Reaction-Based Approach

The Wittig reaction is a widely employed and reliable method for the formation of carbon-carbon double bonds. nih.gov Specifically, the use of unstabilized ylides under salt-free conditions typically affords high Z-selectivity. A potential retrosynthetic analysis of this compound using a convergent Wittig strategy would involve the coupling of a C7 phosphonium salt with a C6 aldehyde fragment.

Key Features: This approach is characterized by its high stereoselectivity in forming Z-alkenes. The starting materials for the individual fragments can often be sourced from commercially available materials or prepared in a few steps.

Pathway B: Cross-Coupling-Based Approach

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, offer a powerful alternative for the construction of the polyene backbone. youtube.com This strategy would involve the coupling of a vinyl halide or triflate with a vinylborane (B8500763) or organozinc reagent. The stereochemistry of the double bonds in the final product is determined by the stereochemistry of the starting vinylmetallic and vinyl halide components.

Key Features: Cross-coupling reactions often proceed with high yields and excellent stereoretention, meaning the geometry of the double bonds in the precursors is faithfully transferred to the product. This methodology is highly versatile and tolerant of a wide range of functional groups.

Potential Challenges: The synthesis of the stereodefined vinylmetallic and vinyl halide coupling partners can be complex. Residual transition metal catalysts may need to be carefully removed from the final product.

Pathway C: Alkyne Reduction-Based Approach

Another common strategy involves the construction of the carbon skeleton using alkyne chemistry, followed by stereoselective reduction of the triple bonds to either Z- or E-alkenes. For the synthesis of Z-alkenes, Lindlar hydrogenation or hydroboration-protonolysis are frequently employed.

Key Features: This approach allows for the late-stage introduction of the double bonds with controlled stereochemistry. The construction of the alkyne-containing backbone can often be achieved through efficient C-C bond-forming reactions like the Sonogashira coupling. rsc.orgresearchgate.net

Potential Challenges: The partial reduction of multiple alkynes in a polyunsaturated system can sometimes lead to over-reduction or incomplete reaction, resulting in a mixture of products. The catalysts used for these reductions can be sensitive to other functional groups present in the molecule.

Comparative Data Table

The following interactive table provides a hypothetical comparison of the efficiencies and stereoselectivities for the synthesis of a generic polyunsaturated alcohol analogous to this compound via the aforementioned pathways. The data is estimated based on typical literature values for similar transformations.

| Synthetic Pathway | Key Transformations | Estimated Number of Linear Steps | Estimated Overall Yield (%) | Estimated Stereoselectivity (Z:E ratio per double bond) |

| Pathway A: Wittig Reaction | Wittig Olefination | 8-10 | 15-25 | >95:5 |

| Pathway B: Cross-Coupling | Suzuki or Negishi Coupling | 7-9 | 20-30 | >98:2 |

| Pathway C: Alkyne Reduction | Sonogashira Coupling, Lindlar Hydrogenation | 9-11 | 10-20 | >97:3 |

Detailed Research Findings

Furthermore, the Julia-Kocienski olefination has emerged as a powerful tool for the stereoselective synthesis of trisubstituted (Z)-alkenes from ketones, often providing high Z/E ratios (e.g., 91:9 to 99:1). researchgate.net This method could be a viable alternative for constructing the double bonds in this compound with high stereocontrol.

Chemical Reactivity and Mechanistic Investigations of Trideca 4,7,10 Trien 1 Ol

Reaction Pathways of Polyunsaturated Alcohol Systems

The reactivity of polyunsaturated alcohols like Trideca-4,7,10-trien-1-ol is governed by the interplay between the hydroxyl group and the multiple carbon-carbon double bonds. researchgate.net The hydroxyl group can act as a nucleophile or be converted into a good leaving group, while the alkene systems are susceptible to electrophilic addition and other transformations. libretexts.org

Key reaction pathways common to these systems include:

Reactions at the Hydroxyl Group : These involve the O-H bond (e.g., acidity) or the C-O bond. Protonation of the hydroxyl group in the presence of a strong acid converts it into an alkyloxonium ion, an excellent leaving group (-OH2+), which facilitates substitution and elimination reactions. libretexts.orglibretexts.org

Reactions at the Alkene Moieties : The triene system can undergo electrophilic additions, cycloadditions, and metal-catalyzed transformations. The presence of multiple double bonds raises questions of selectivity. nih.gov

Combined Pathways : The proximity of the functional groups can lead to intramolecular reactions, such as cyclizations, where the hydroxyl group participates in a reaction with one of the double bonds. The reactivity at one site can also be influenced electronically by the other functional groups. nih.gov

The pyrolysis and oxidation of unsaturated alcohols have been studied to understand their decomposition pathways, which often involve radical chemistry, including hydrogen abstractions and β-scission of the resulting radicals. researchgate.net

Regioselective and Stereoselective Transformations of the Triene System

Controlling reactivity at a specific double bond within the triene system (regioselectivity) and controlling the spatial arrangement of the resulting product (stereoselectivity) are significant challenges in the synthesis of complex molecules. masterorganicchemistry.comquora.com

Regioselectivity : Reactions can be directed to one of the three double bonds based on electronic or steric factors. For instance, C-H functionalization reactions can exhibit high regioselectivity, targeting a specific alkenyl C-H bond. nih.gov The electronic bias of a particular double bond can influence the site of an electrophilic attack. nih.govmasterorganicchemistry.com

Stereoselectivity : Many modern synthetic methods aim to produce a single stereoisomer. masterorganicchemistry.com For example, palladium-catalyzed cross-coupling reactions can be highly stereoselective, allowing for the controlled synthesis of specific alkene geometries (E/Z isomers). researchgate.netrsc.org The synthesis of specific isomers of related polyunsaturated compounds, such as (4E,6Z,10Z)-hexadeca-4,6,10-trien-1-ol, relies heavily on stereoselective methods like the Wittig reaction and stereoselective hydrogenations to form specific double bond configurations. researchgate.netrsc.org A reaction that favors the formation of one stereoisomer over another is termed stereoselective. masterorganicchemistry.com

The table below summarizes outcomes of regioselective functionalization on various olefin systems, illustrating the principles applicable to the triene in this compound.

| Olefin Type | Regioselectivity Outcome | Reference Principle |

|---|---|---|

| α-Olefins (Terminal) | High regioselectivity observed in functionalization. | Generally less sterically hindered, allowing selective reaction at the terminal carbon. nih.gov |

| Internal, Electronically Biased (e.g., enol ethers) | High regioselectivity observed. | Electronic effects direct the incoming reagent to a specific carbon of the double bond. nih.gov |

| 1,2-Disubstituted (Unbiased) | Diminished regioselectivity. | Similar steric and electronic environment at both ends of the double bond leads to a mixture of products. nih.gov |

| Trisubstituted Olefins | High regioselectivity observed. | Steric and electronic differences between the carbons of the double bond are more pronounced, directing the reaction. nih.gov |

| Dienes and Trienes | Selective monofunctionalization is often observed. | The introduction of a substituent in an electrophilic pathway can deactivate the system to further reaction. nih.gov |

Derivatives Synthesis and Functionalization Studies

The primary alcohol group of this compound readily undergoes esterification. This reaction typically involves reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. libretexts.org The formation of acetate (B1210297) esters is a common transformation. nih.gov

Trideca-4,7,10-trien-1-yl acetate is a known derivative synthesized from the parent alcohol. nih.gov The reaction can be achieved by treating this compound with acetic anhydride, often in the presence of a base like pyridine, which acts as a catalyst and scavenges the acid byproduct. medcraveonline.com Enzymatic methods, using lipases like Pseudomonas sp. with vinyl acetate as the acyl donor, also provide a route to acetate esters under mild conditions. medcraveonline.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference Reaction Type |

|---|---|---|---|---|

| This compound | Acetic Anhydride | Pyridine, Room Temperature | Trideca-4,7,10-trien-1-yl acetate | Chemical Acylation medcraveonline.com |

| This compound | Vinyl Acetate | Lipase (e.g., Candida antarctica) | Trideca-4,7,10-trien-1-yl acetate | Enzymatic Acylation medcraveonline.com |

| This compound | Carboxylic Acid | Strong Acid (e.g., H₂SO₄) | Corresponding Ester | Fischer Esterification libretexts.org |

The two main functional groups of this compound, the primary alcohol and the triene system, can be selectively targeted by various oxidizing and reducing agents.

Oxidation:

Alcohol Moiety : Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, depending on the reagent used. Milder reagents like Pyridinium chlorochromate (PCC) will typically stop at the aldehyde (Trideca-4,7,10-trienal), while stronger oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will yield the carboxylic acid (Trideca-4,7,10-trienoic acid).

Alkene Moieties : The double bonds are susceptible to oxidation. Epoxidation can occur with peroxy acids (e.g., m-CPBA) to form epoxides. Oxidative cleavage with ozone (O₃) followed by a workup can break the carbon-carbon double bonds to form smaller aldehydes and carboxylic acids.

Reduction:

Alkene Moieties : The double bonds can be reduced to single bonds (alkanes) through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂). This process would convert this compound into Tridecan-1-ol. It is also possible to achieve partial reduction to leave some double bonds intact under specific conditions.

Reduction-oxidation (redox) reactions involve the transfer of electrons, resulting in a change in the oxidation states of the atoms. youtube.com

Unimolecular and Bimolecular Reaction Mechanisms Affecting the this compound Core

The mechanisms by which this compound reacts can be classified by their molecularity—the number of molecules involved in the rate-determining step. quora.comyoutube.com

Unimolecular Reactions : These reactions involve a single molecule in the key step. youtube.comyoutube.com A prominent example for alcohols is the E1 (Elimination, unimolecular) dehydration mechanism. libretexts.org In the presence of a strong acid, the hydroxyl group of this compound can be protonated. masterorganicchemistry.com This is followed by the loss of a water molecule to form a carbocation intermediate. A subsequent deprotonation of an adjacent carbon atom yields an alkene. masterorganicchemistry.com Given the polyunsaturated nature of the substrate, the resulting carbocation could be stabilized by resonance and may be prone to rearrangements. masterorganicchemistry.com

Bimolecular Reactions : These reactions involve the collision of two molecules in the rate-determining step. youtube.comyoutube.com For a primary alcohol like this compound, both substitution (Sₙ2) and elimination (E2) reactions are possible.

Sₙ2 Mechanism : Conversion of the alcohol to an alkyl halide using reagents like HBr or SOCl₂ can proceed via an Sₙ2 pathway. libretexts.orgyoutube.com The first step is the conversion of the -OH group into a better leaving group (e.g., -OH₂⁺ or a chlorosulfite). A nucleophile (e.g., Br⁻) then performs a backside attack on the carbon atom, displacing the leaving group in a single, concerted step. youtube.com

E2 Mechanism : The dehydration of a primary alcohol can also proceed through an E2 (Elimination, bimolecular) mechanism, particularly when the formation of a primary carbocation (required for E1) is highly unfavorable. masterorganicchemistry.com In this concerted mechanism, a base removes a proton from the carbon adjacent to the C-O bond at the same time as the protonated hydroxyl group (water) leaves. libretexts.orgmasterorganicchemistry.com

Advanced Computational and Theoretical Studies on Trideca 4,7,10 Trien 1 Ol

Molecular Modeling and Conformational Analysis of Polyenyl Structures

The conformational flexibility of polyenyl structures like Trideca-4,7,10-trien-1-ol is a critical determinant of their biological activity. Molecular modeling techniques are employed to explore the potential energy surface of these molecules and identify low-energy conformers. The long, unsaturated hydrocarbon chain allows for a multitude of possible spatial arrangements, arising from rotations around single bonds.

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape of such molecules. In a typical MD simulation, the molecule is placed in a simulated environment, and its atomic motions are calculated over time by solving Newton's equations of motion. These simulations can reveal the preferred conformations in different environments, such as in a vacuum or in a solvent, which can mimic biological media. For long-chain alcohols, the interactions between the polar hydroxyl group and the nonpolar hydrocarbon chain, as well as interactions with the surrounding solvent, significantly influence the conformational preferences.

The various possible conformations can be analyzed based on their energies to determine the most stable structures. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. This information is crucial for understanding how the molecule might interact with a receptor protein.

Table 1: Key Parameters in Conformational Analysis of Polyenyl Alcohols

| Parameter | Description | Relevance to this compound |

| Dihedral Angles | The angles between four consecutive atoms in the hydrocarbon chain. | Rotation around C-C single bonds determines the overall shape and flexibility of the molecule. |

| Potential Energy | The energy of a particular conformation. | Lower energy conformations are more stable and more likely to be biologically active. |

| Solvent Effects | The influence of the surrounding medium on molecular conformation. | The biological environment is aqueous, so understanding behavior in polar solvents is critical. |

| Intramolecular H-Bonding | Hydrogen bonding between the hydroxyl group and other parts of the molecule. | Can lead to specific folded conformations that may be important for receptor binding. |

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations provide a detailed understanding of the electronic properties of this compound, which are fundamental to its reactivity and interactions. Methods like Density Functional Theory (DFT) are commonly used to investigate the electronic structure of such molecules. mdpi.com These calculations can determine the distribution of electrons within the molecule, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential.

The HOMO-LUMO gap is a key parameter that provides insight into the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally indicates a more reactive molecule. For a polyunsaturated system like this compound, the conjugated π-system of the double bonds significantly influences the energies of these frontier orbitals.

DFT calculations can also be used to accurately predict various energetic properties. acs.org This includes the calculation of the total electronic energy, heats of formation, and the relative energies of different isomers and conformers. These calculations are essential for understanding the thermodynamics of reactions involving this compound.

The electrostatic potential map reveals the regions of the molecule that are electron-rich (negatively charged) and electron-poor (positively charged). The oxygen atom of the hydroxyl group is expected to be an electron-rich region, making it a likely site for electrophilic attack or hydrogen bonding. The delocalized π-electrons of the double bonds also contribute to the electronic landscape of the molecule.

Table 2: Calculated Electronic Properties of a Model Triene System

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons; important for interactions with electron-deficient species. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons; important for interactions with electron-rich species. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and electronic stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular forces and solubility. |

| Electrostatic Potential | The spatial distribution of charge in the molecule. | Predicts sites for non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attack. |

Reaction Mechanism Modeling and Transition State Analysis in Synthesis

The synthesis of polyunsaturated alcohols like this compound often involves stereoselective reactions to create the desired double bond geometries. A common method for forming carbon-carbon double bonds is the Wittig reaction. pitt.educhem-station.comwikipedia.org Computational modeling can be used to study the mechanism of such reactions and to understand the factors that control their stereoselectivity.

Quantum chemical calculations can be employed to map out the entire reaction pathway, from reactants to products, including any intermediates and transition states. rsc.org The transition state is the highest energy point along the reaction coordinate and is a critical structure for determining the rate of the reaction. By calculating the energy of the transition state, the activation energy can be determined, which is directly related to the reaction rate.

For the Wittig reaction, computational studies have been instrumental in elucidating the mechanism, which is believed to proceed through a four-membered ring intermediate called an oxaphosphetane. researchgate.net The stereochemical outcome of the reaction (i.e., whether the Z or E isomer of the double bond is formed) is determined by the relative energies of the transition states leading to the different stereoisomeric oxaphosphetanes.

By modeling the transition states for the formation of the different isomers of this compound, chemists can predict which reaction conditions will favor the desired product. This can help in the rational design of synthetic routes and the optimization of reaction yields.

Table 3: Key Computational Parameters in Reaction Mechanism Analysis

| Parameter | Description | Application to Synthesis of this compound |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | A lower activation energy corresponds to a faster reaction rate. |

| Transition State Geometry | The molecular structure at the highest point on the reaction pathway. | Provides insight into the steric and electronic factors that control the reaction. |

| Reaction Enthalpy (ΔH) | The change in heat content during a reaction. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Reaction Free Energy (ΔG) | The change in Gibbs free energy during a reaction. | Determines the spontaneity of a reaction. |

Structure-Activity Relationship Predictions through In Silico Methods for Pheromonal Activity

In silico methods play a crucial role in predicting the biological activity of molecules and in understanding their structure-activity relationships (SAR). nih.gov For a compound like this compound, which may act as a pheromone, these methods can be used to predict its binding affinity to a specific receptor and to identify the key molecular features responsible for its activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity. Molecular descriptors can include properties related to the molecule's size, shape, lipophilicity, and electronic properties.

Molecular docking is another powerful in silico technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor protein. researchgate.netresearchgate.netnih.gov This method requires a three-dimensional structure of the receptor, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or can be predicted using homology modeling. The docking algorithm then explores different binding poses of the ligand in the receptor's active site and scores them based on their predicted binding energy.

These computational approaches can guide the design of new, more potent analogs of this compound by identifying which structural modifications are likely to enhance its pheromonal activity. They can also provide insights into the molecular basis of olfaction and the specific interactions that govern pheromone recognition. ijbs.comacs.org

Table 4: Common In Silico Methods for Predicting Pheromonal Activity

| Method | Description | Application to this compound |

| QSAR | Correlates molecular descriptors with biological activity. | Can predict the activity of new analogs and identify key structural features. |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | Can identify key interactions between this compound and its putative receptor. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for activity. | Can be used to screen virtual libraries for other potential pheromones. |

| Homology Modeling | Predicts the 3D structure of a protein based on its sequence similarity to a known structure. | Can be used to build a model of the pheromone receptor for use in docking studies. |

Perspectives and Future Directions in Trideca 4,7,10 Trien 1 Ol Research

Development of More Efficient and Sustainable Synthetic Routes for Trideca-4,7,10-trien-1-ol Analogues

The chemical synthesis of structurally complex molecules like this compound often involves multi-step processes that can be resource-intensive. A significant future direction lies in the development of more efficient and sustainable synthetic routes for this compound and its analogues. Current research in organic synthesis is increasingly focused on green chemistry principles, aiming to reduce waste, energy consumption, and the use of hazardous materials. rsc.orgrsc.org

Moreover, the utilization of renewable feedstocks is a critical aspect of sustainable synthesis. nih.gov Research into converting biomass-derived materials into key chemical intermediates could provide a more environmentally friendly starting point for the synthesis of this compound analogues. researchgate.net The development of tandem or one-pot reactions, where multiple transformations occur in a single reaction vessel, will also be crucial in streamlining synthetic processes and enhancing sustainability. acs.org

Table 1: Comparison of Potential Synthetic Strategies for this compound Analogues

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Catalysis | High efficiency, selectivity, and atom economy. | Catalyst cost and stability, potential for metal contamination. |

| Biocatalysis | High specificity, mild reaction conditions, use of renewable resources. | Enzyme stability, substrate scope, and the need for specialized equipment. |

| Renewable Feedstocks | Reduced environmental impact, potential for cost savings. | Complexity of feedstock conversion, purification of intermediates. |

| Tandem Reactions | Increased efficiency, reduced waste and energy consumption. | Compatibility of reaction conditions, catalyst inhibition. |

Exploration of Novel Biological Interactions and Mechanisms (excluding clinical data)

While the full spectrum of biological activities of this compound is yet to be elucidated, its structural similarity to other biologically active polyunsaturated lipids suggests a rich area for future investigation. mdpi.com Research into the biological interactions of this compound will likely focus on its effects at the cellular and molecular levels, excluding any direct clinical applications.

A key area of exploration will be its potential role as a signaling molecule or a precursor to signaling molecules. nih.gov Many long-chain unsaturated alcohols and their derivatives are known to modulate the activity of various enzymes and receptors. mdpi.comnih.govrsc.orgmdpi.com Future studies could investigate the interaction of this compound with specific cellular targets, such as protein kinases, phosphatases, or nuclear receptors, to understand its potential role in cellular processes like proliferation, differentiation, and inflammation.

Furthermore, the impact of this compound on the physical properties of biological membranes is another avenue for research. The incorporation of polyunsaturated lipids can influence membrane fluidity, permeability, and the function of membrane-bound proteins. Understanding these interactions could provide insights into its potential effects on cellular function and communication.

Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design

By inputting the structure of this compound, these algorithms can work backward to identify potential starting materials and reaction sequences. researchgate.net These tools can also predict the feasibility and potential yield of different reactions, helping chemists to prioritize the most promising routes for experimental validation. This approach has the potential to significantly reduce the time and resources required for synthetic route development. nih.gov

Furthermore, ML models can be trained to predict the properties and biological activities of novel this compound analogues. This can guide the design of new compounds with desired characteristics, focusing synthetic efforts on molecules with the highest potential. The integration of AI and robotics in automated synthesis platforms could further accelerate the discovery and optimization of new analogues. iflscience.comresearchgate.net

Table 2: Applications of AI and Machine Learning in this compound Research

| Application | Description | Potential Impact |

| Retrosynthesis Planning | AI algorithms propose synthetic routes by deconstructing the target molecule. ecophero.comresearchgate.net | Faster and more efficient design of synthetic pathways. |

| Reaction Prediction | ML models predict the outcome and yield of chemical reactions. | Prioritization of high-yielding and feasible synthetic steps. |

| Analogue Design | ML models predict the properties and activities of new molecules. | Focused synthesis of compounds with desired biological profiles. |

| Automated Synthesis | AI-controlled robotic platforms perform chemical reactions. iflscience.com | High-throughput synthesis and optimization of analogues. |

Advanced Analytical Techniques for Trace Analysis and Isomer Discrimination in Complex Mixtures

The accurate detection and characterization of this compound, particularly in complex biological or environmental samples, requires sophisticated analytical techniques. Future research will focus on developing more sensitive and selective methods for trace analysis and for discriminating between its various isomers.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the analysis of long-chain alcohols. nih.govresearchgate.net Advancements in high-resolution mass spectrometry (HRMS) will enable more accurate mass measurements, aiding in the identification of this compound and its metabolites. Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the molecule and analyzing the resulting ions, which is crucial for distinguishing between isomers. mdpi.com

The separation of geometric (E/Z) and positional isomers of the double bonds in this compound is a significant analytical challenge. The development of advanced chromatographic techniques, such as multidimensional gas chromatography (GCxGC) and supercritical fluid chromatography (SFC), could offer improved resolution for separating these closely related compounds. Furthermore, ion mobility spectrometry-mass spectrometry (IMS-MS) is a promising technique that separates ions based on their size, shape, and charge, providing an additional dimension of separation for isomer discrimination. nih.govnih.govdntb.gov.ua The development of new derivatization strategies to enhance the ionization efficiency and chromatographic separation of these alcohols will also be an important area of research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Trideca-4,7,10-trien-1-ol, and what are their typical yields?

- The compound can be synthesized via alcohol protection strategies, such as tetrahydropyranyl (THP) protection of intermediates. A typical method involves dissolving the THP-protected precursor in ethanol, adding acid catalysts (e.g., PPTs), and heating to 60°C for 3 hours, followed by purification via column chromatography. This approach yields ~80–82% under optimized conditions . Alternative routes may involve isomer-selective coupling or enzymatic modifications, though yields for these methods require further validation.

Q. Which spectroscopic methods are critical for characterizing this compound, and what spectral features confirm its structure?

- Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the position and geometry of double bonds (e.g., H NMR coupling constants for trans vs. cis isomers). Fourier Transform Infrared (FTIR) spectroscopy identifies hydroxyl (-OH) and alkene (-C=C-) functional groups, while UV/Vis spectroscopy detects conjugation patterns. For example, isolated double bonds show absorbance near 210 nm, whereas conjugated systems exhibit bathochromic shifts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Researchers should use personal protective equipment (PPE), including gloves and eye protection, and work in well-ventilated fume hoods. In case of skin contact, rinse immediately with water for 15 minutes. For storage, keep the compound in sealed containers under inert gas (e.g., nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Optimization strategies include:

- Catalyst screening : Testing Brønsted vs. Lewis acids (e.g., p-toluenesulfonic acid vs. BF·OEt) to enhance reaction efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Purification : Employing gradient elution in column chromatography or preparative HPLC to resolve stereoisomers.

Yield improvements (e.g., from 80% to >90%) have been reported using iterative recrystallization .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Contradictions often arise from impurities or isomer mixtures. Solutions include:

- Isomer separation : Chiral chromatography or enzymatic resolution to isolate active isomers.

- Purity validation : LC-MS or C NMR to confirm >95% purity before bioassays.

- Dose-response studies : Testing multiple concentrations to establish IC values and eliminate false positives .

Q. How should researchers design bioassays to evaluate this compound's pheromone activity?

- Key steps include:

- Positive controls : Using known pheromones (e.g., trideca-4,7,10-trienyl acetate) to validate assay sensitivity.

- Behavioral assays : Wind tunnel tests or electrophysiological recordings (EAG) to measure insect responses.

- Structural analogs : Synthesizing derivatives with modified alkene positions to map structure-activity relationships .

Q. What methodologies are used to assess the antioxidant and antimicrobial potential of this compound?

- Antioxidant assays : DPPH radical scavenging (measuring IC via absorbance at 517 nm) and ferric reducing antioxidant power (FRAP) assays.

- Antimicrobial testing : Disk diffusion or microbroth dilution to determine minimum inhibitory concentrations (MICs) against pathogens like E. coli and Aspergillus niger.

- Controls : Ascorbic acid for antioxidant comparisons and standard antibiotics (e.g., ampicillin) for antimicrobial benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.